

In-Depth Technical Guide to Ethyl 6-Hydroxyhexanoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-hydroxyhexanoate*

Cat. No.: *B105495*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties and synthetic pathways of **ethyl 6-hydroxyhexanoate**, a valuable building block in organic synthesis. The information is presented to support research and development activities in the pharmaceutical and chemical industries.

Physicochemical Properties

Ethyl 6-hydroxyhexanoate is an ethyl ester characterized by a six-carbon chain with a terminal hydroxyl group.^[1] Its key quantitative properties are summarized below for easy reference and comparison.

Property	Value	Source(s)
Molecular Weight	160.21 g/mol	[2][3][4][5][6][7]
Molecular Formula	C8H16O3	[2][3][4][6][7][8]
CAS Number	5299-60-5	[2][3][4][5][8]
Density	0.985 g/mL at 25 °C	[1][5][9]
Boiling Point	127-128 °C at 12 mmHg	[1][5][7]
Refractive Index	n20/D 1.437	[1][5][9]

Synthesis of Ethyl 6-Hydroxyhexanoate

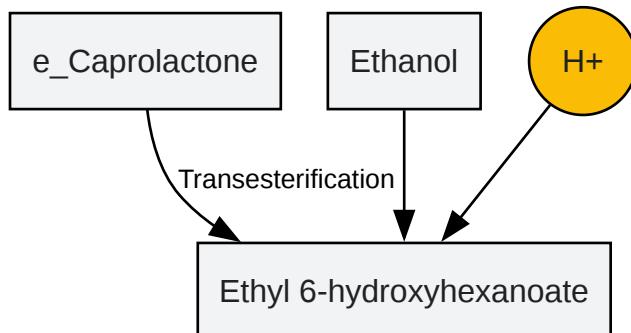
A prevalent and efficient method for the synthesis of **ethyl 6-hydroxyhexanoate** is the acid-catalyzed transesterification of ϵ -caprolactone.^{[10][11]} This two-step process, which begins with the ring-opening of the lactone, is a common procedure in laboratory settings.^{[9][10]}

Experimental Protocol: Acid-Catalyzed Ethanolysis of ϵ -Caprolactone

This protocol outlines the synthesis of **ethyl 6-hydroxyhexanoate** from ϵ -caprolactone and ethanol, using an acid catalyst.

Materials:

- ϵ -Caprolactone
- Ethanol (anhydrous)
- Sulfuric acid (concentrated)
- Sodium bicarbonate (saturated solution)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ϵ -caprolactone and an excess of anhydrous ethanol.
- Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the reaction mixture while stirring.
- Reflux: Heat the mixture to reflux and maintain it for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Workup: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess acid by washing with a saturated sodium bicarbonate solution in a separatory funnel.
- Extraction: Wash the organic layer with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude **ethyl 6-hydroxyhexanoate**. Further purification can be achieved by vacuum distillation.

Synthetic Pathway Visualization

The following diagrams illustrate the key chemical transformation and a general experimental workflow for the synthesis of **ethyl 6-hydroxyhexanoate**.

Synthesis of Ethyl 6-Hydroxyhexanoate

[Click to download full resolution via product page](#)

Caption: Acid-catalyzed synthesis of **ethyl 6-hydroxyhexanoate**.

Experimental Workflow

Reaction Setup:
 ϵ -Caprolactone, Ethanol, H_2SO_4

Reflux

Workup:
Neutralization & Extraction

Drying with $MgSO_4$

Purification:
Vacuum Distillation

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and purification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alkalisci.com [alkalisci.com]

- 2. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 6-羟基己酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Ethyl 6-Hydroxyhexanoate price,buy Ethyl 6-Hydroxyhexanoate - chemicalbook
[chemicalbook.com]
- 8. Page loading... [wap.guidechem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to Ethyl 6-Hydroxyhexanoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105495#ethyl-6-hydroxyhexanoate-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com